molecular formula C20H18FN3O3S B2968039 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide CAS No. 1206994-00-4

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide

Cat. No.: B2968039
CAS No.: 1206994-00-4
M. Wt: 399.44
InChI Key: BOYIPLDREWWORK-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-3-(3-(4-fluorophenoxy)phenyl)propanamide, part of the broader chemical class involving thiazole derivatives, has been studied for its synthesis, structural characterization, and potential applications in scientific research. Thiazole and its derivatives are known for their versatile applications due to their significant biological activities. For example, the synthesis of novel compounds through the reaction of benzo[d]thiazol-2-amine and specific derivatives has been explored for yielding high-purity products characterized by various spectroscopic techniques (Manolov, Ivanov, & Bojilov, 2021).

Anticancer Activity

Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the target compound, has demonstrated promising anticancer activities. These studies have led to the synthesis of novel compounds showing significant cytotoxic effects against cancer cell lines, highlighting the potential of such derivatives in the development of new anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Antibacterial and Antifungal Properties

The exploration of fluorine-containing thiadiazolotriazinones as potential antibacterial agents underscores the importance of fluorine and thiazole derivatives in medicinal chemistry. These compounds have shown promise in inhibiting bacterial growth, which can be attributed to the pharmacophoric properties of the fluorophenyl and thiazole groups (Holla, Bhat, & Shetty, 2003).

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-[3-(4-fluorophenoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-14-5-7-16(8-6-14)27-17-3-1-2-13(10-17)4-9-19(26)24-20-23-15(12-28-20)11-18(22)25/h1-3,5-8,10,12H,4,9,11H2,(H2,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYIPLDREWWORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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